molecular formula C19H24N2O2S B2488764 2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide CAS No. 953916-64-8

2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide

Cat. No.: B2488764
CAS No.: 953916-64-8
M. Wt: 344.47
InChI Key: ACGBQNVPSNLSIO-UHFFFAOYSA-N
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Description

2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide is a complex organic compound that features a phenoxy group, a thiophene ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-piperidone with thiophen-2-ylmethyl bromide under basic conditions to form the intermediate 1-[(thiophen-2-yl)methyl]piperidin-4-ol. This intermediate is then reacted with phenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide: Unique due to its combination of a phenoxy group, thiophene ring, and piperidine moiety.

    Thiophene derivatives: Often used in organic electronics and pharmaceuticals.

    Piperidine derivatives: Commonly found in various therapeutic agents.

Uniqueness

The uniqueness of this compound lies in its multifunctional structure, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Biological Activity

2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide, a compound characterized by its unique structural features including a phenoxy group, a thiophene ring, and a piperidine moiety, has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C19H24N2O2S
  • Molecular Weight : 344.5 g/mol
  • CAS Number : 953916-64-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways that are crucial for therapeutic effects.

Potential Mechanisms:

  • Receptor Modulation : The compound's structure suggests potential interactions with neurotransmitter receptors, which may contribute to its analgesic and anti-inflammatory properties.
  • Enzyme Inhibition : Evidence points to its role as an inhibitor of α-glucosidase, which is significant in managing type 2 diabetes by delaying carbohydrate absorption.

In Vitro Studies

Recent studies have highlighted the compound's effectiveness as an α-glucosidase inhibitor. For instance, a derivative of this compound demonstrated an IC50 value of 50 μM, significantly lower than the established inhibitor Acarbose (IC50 = 327 μM), showcasing its selective inhibition and potential for therapeutic use in diabetes management .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Its derivatives exhibit notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 15.625 to 125 μM, indicating moderate to strong antibacterial properties .

Case Studies

  • Diabetes Management : A study focusing on the α-glucosidase inhibitory activity demonstrated that the compound could effectively reduce postprandial blood glucose levels in diabetic models. This was supported by kinetic studies indicating non-competitive inhibition .
  • Antimicrobial Efficacy : In another investigation, derivatives of the compound were tested against biofilms formed by MRSA and E. coli. Results showed that these compounds not only inhibited biofilm formation but also reduced existing biofilms effectively, with MIC values reflecting their potential as therapeutic agents against resistant strains .

Data Tables

Biological Activity IC50/MIC Values Target
α-glucosidase inhibition50 μMType 2 Diabetes
Antibacterial (S. aureus)15.625 - 125 μMBacterial Infections
Antibacterial (E. coli)31.108 - 62.216 μMBacterial Infections

Properties

IUPAC Name

2-phenoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c22-19(15-23-17-5-2-1-3-6-17)20-13-16-8-10-21(11-9-16)14-18-7-4-12-24-18/h1-7,12,16H,8-11,13-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGBQNVPSNLSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=CC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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